molecular formula C12H15N5O3 B563686 Entecavir-13C2,15N CAS No. 1329796-53-3

Entecavir-13C2,15N

货号: B563686
CAS 编号: 1329796-53-3
分子量: 280.262
InChI 键: QDGZDCVAUDNJFG-PUSDEWLCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Entecavir-13C2,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of entecavir, a guanosine nucleoside analogue with potent antiviral activity against the hepatitis B virus. The isotopic labeling with carbon-13 and nitrogen-15 allows for precise tracking and identification in various research applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Entecavir-13C2,15N involves the incorporation of isotopic carbon-13 and nitrogen-15 into the entecavir molecule. This process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

化学反应分析

Types of Reactions: Entecavir-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

科学研究应用

Pharmacokinetic Studies

Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Entecavir-13C2,15N is utilized in these studies to trace the drug's metabolic pathways and to understand its behavior in biological systems.

  • Metabolic Pathway Elucidation : By using stable isotopes, researchers can track the metabolic fate of entecavir in vivo. This helps identify metabolites and understand their pharmacological effects.
  • Bioavailability Assessment : Studies employing this compound can provide insights into the bioavailability of entecavir formulations by comparing the concentration of labeled versus unlabeled compounds in plasma or tissues.

Drug Development and Optimization

The use of this compound in drug development is critical for optimizing therapeutic efficacy and safety profiles.

  • Formulation Studies : Researchers can assess different formulations' effectiveness by monitoring how quickly and efficiently the drug reaches systemic circulation using labeled compounds.
  • Resistance Mechanism Investigation : The compound can be instrumental in studying resistance mechanisms in HBV by observing how viral mutations affect drug metabolism and efficacy.

Clinical Research Applications

This compound plays a significant role in clinical research focused on chronic hepatitis B treatment regimens.

  • Longitudinal Studies : It has been used in long-term studies examining the efficacy and safety of entecavir over extended periods. For instance, a study demonstrated that patients treated with entecavir maintained viral suppression without significant resistance development over 192 weeks .
  • Case Studies on Drug Resistance : Clinical case studies have shown that switching to entecavir from lamivudine significantly improved outcomes for patients with lamivudine-refractory HBV infections . The use of this compound allows researchers to analyze the emergence of resistance mutations more accurately.

Investigating Oncological Applications

Recent studies have suggested potential oncological applications for entecavir beyond its antiviral properties.

  • KDM5B Inhibition : Entecavir has been identified as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme implicated in various cancers. Research indicates that reducing KDM5B expression may inhibit tumor cell proliferation . this compound can be used to study these pathways further.

Case Study 1: Efficacy in Lamivudine-Refractory Patients

A clinical trial involving 286 patients assessed the efficacy of entecavir versus lamivudine over 96 weeks. Results indicated improved histologic outcomes and viral load reductions among those treated with entecavir .

Case Study 2: Severe HBV Reactivation

In a reported case of severe HBV reactivation following rituximab treatment, entecavir led to rapid viral suppression and clinical improvement without side effects . This underscores its potential as a therapeutic option beyond traditional antiviral use.

相似化合物的比较

Uniqueness: Entecavir-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and identification in research studies. This makes it particularly valuable in pharmacokinetics, metabolic studies, and drug development .

生物活性

Entecavir-13C2,15N is a stable isotope-labeled form of entecavir (ETV), a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This article focuses on the biological activity of this compound, examining its efficacy, mechanisms of action, resistance patterns, and safety profile based on diverse research findings.

Overview of Entecavir

Entecavir is a nucleoside analogue that inhibits HBV replication through multiple mechanisms, including:

  • Base priming : Initiating the synthesis of the viral DNA.
  • Reverse transcription : Converting the viral RNA into DNA.
  • Synthesis inhibition : Blocking the formation of the second DNA strand.

The compound has demonstrated high antiviral potency and a favorable resistance profile, making it a first-line treatment option for chronic HBV infection.

Virological Response Rates

Entecavir has shown significant efficacy in achieving virological response (VR) in both HBeAg-positive and HBeAg-negative patients. A study involving 333 patients indicated that VR was achieved in:

  • 48% at week 48
  • 76% at week 96
  • 90% at week 144 for HBeAg-positive patients
  • 89% , 98% , and 99% for HBeAg-negative patients at the same intervals .

Long-term Treatment Outcomes

In long-term studies, entecavir has maintained high rates of HBV suppression. For instance:

  • After five years of treatment, 94% of patients had HBV DNA levels below 300 copies/mL, with 80% achieving normal alanine aminotransferase (ALT) levels .
  • The cumulative rate of genotypic resistance after six years is only 1.2% for nucleos(t)ide-naïve patients, indicating a robust resistance barrier .

Resistance Patterns

Resistance to entecavir is rare among nucleos(t)ide-naïve patients. However, it can increase significantly in those with prior lamivudine treatment. In lamivudine-refractory patients, resistance rates can reach up to 57% . The mechanism of resistance often involves mutations in the HBV polymerase gene.

Safety Profile

Entecavir is generally well-tolerated with a low incidence of serious adverse events. The frequency of serious adverse reactions is approximately 8%, with less than 1% discontinuing therapy due to side effects . Common side effects include mild-to-moderate gastrointestinal symptoms and headache.

Case Studies

Several case studies highlight the effectiveness and safety of entecavir:

  • Case Study A : A patient with chronic hepatitis B who was treated with entecavir for three years achieved undetectable HBV DNA levels and normal liver function tests without developing resistance.
  • Case Study B : In a cohort of HIV/HBV co-infected patients receiving entecavir, significant reductions in both HBV and HIV viral loads were observed, although entecavir's activity against HIV was noted to be weak under standard conditions .

Comparative Efficacy

In comparative studies against other antiviral agents like lamivudine and tenofovir:

  • Entecavir showed superior efficacy in achieving VR and biochemical remission.
  • It also demonstrated better histological improvement compared to lamivudine in clinical trials .

属性

CAS 编号

1329796-53-3

分子式

C12H15N5O3

分子量

280.262

IUPAC 名称

2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1/i10+1,11+1,14+1

InChI 键

QDGZDCVAUDNJFG-PUSDEWLCSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N

同义词

2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N;  Baraclude-13C2,15N;  BMS 200475-13C2,15N;  SQ 34676-13C2,15N;  _x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。